2,4-Diaminopyrimidine-5-carboxylic acid

Description

The exact mass of the compound 2,4-Diaminopyrimidine-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9315. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4-Diaminopyrimidine-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Diaminopyrimidine-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-diaminopyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2/c6-3-2(4(10)11)1-8-5(7)9-3/h1H,(H,10,11)(H4,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGZRCTWHSWYCFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00278702 | |

| Record name | 2,4-Diaminopyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00278702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18588-61-9 | |

| Record name | 18588-61-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9315 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Diaminopyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00278702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,4-Diaminopyrimidine-5-carboxylic acid CAS 18588-61-9

An In-Depth Technical Guide to 2,4-Diaminopyrimidine-5-carboxylic acid (CAS 18588-61-9): A Privileged Scaffold in Drug Discovery

Executive Summary

The 2,4-diaminopyrimidine core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable ability to serve as a foundation for potent and selective kinase inhibitors.[1] This guide provides an in-depth technical overview of a key derivative, 2,4-Diaminopyrimidine-5-carboxylic acid (CAS 18588-61-9). We will explore its fundamental physicochemical properties, outline a robust synthesis strategy, and delve into its core mechanism of action as an ATP-competitive inhibitor. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the application of this versatile molecule in targeting various kinase families and other critical biological targets.

Introduction: The Significance of the 2,4-Diaminopyrimidine Core

In the quest for targeted therapeutics, certain molecular frameworks consistently appear in successful drug candidates due to their favorable binding properties and synthetic accessibility. The 2,4-diaminopyrimidine scaffold is a premier example of such a framework. Its primary power lies in its structural mimicry of the adenine base of ATP, allowing it to function as a "hinge-binding" motif. This interaction involves the formation of critical hydrogen bonds with the backbone of a protein kinase's hinge region, effectively blocking the enzyme's natural substrate, ATP, from binding and preventing the subsequent phosphorylation event.[1]

2,4-Diaminopyrimidine-5-carboxylic acid builds upon this potent core. The introduction of a carboxylic acid group at the 5-position provides a crucial handle for modulating solubility, potency, and selectivity. This functional group can form additional hydrogen bonds or electrostatic interactions with residues in the active site, or even act as a metal-binding group in metalloenzymes, thereby refining the molecule's pharmacological profile.[2][3]

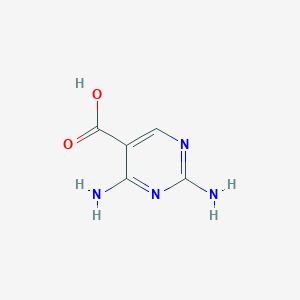

Caption: Structure of 2,4-Diaminopyrimidine-5-carboxylic acid.[4]

Physicochemical Properties and Characterization

A comprehensive understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The key properties of 2,4-Diaminopyrimidine-5-carboxylic acid are summarized below.

| Property | Value | Source |

| CAS Number | 18588-61-9 | [5] |

| Molecular Formula | C₅H₆N₄O₂ | [4][6] |

| Molecular Weight | 154.13 g/mol | [7] |

| Appearance | Solid (form varies) | |

| Storage Conditions | Keep in dark place, sealed in dry, 2-8°C | [7] |

| SMILES | C1(=C(C(=NC(=N1)N)N)C(=O)O) | [7] |

| InChI Key | GGZRCTWHSWYCFR-UHFFFAOYSA-N | [4] |

Expert Insight on Characterization: Standard analytical techniques are used to confirm the identity and purity of the compound.

-

¹H NMR: Expect signals corresponding to the amine protons (which may be broad and exchangeable with D₂O), and a singlet for the proton at the C6 position of the pyrimidine ring.

-

¹³C NMR: Signals should correspond to the five distinct carbon atoms, including the characteristic downfield signal for the carboxylic acid carbon and the carbons of the heterocyclic ring.

-

Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated exact mass, confirming the molecular formula.

-

Infrared (IR) Spectroscopy: Look for characteristic stretches for N-H (amines), C=O (carboxylic acid), and C=N/C=C bonds within the pyrimidine ring.

Synthesis and Purification Strategy

While numerous methods exist for synthesizing substituted 2,4-diaminopyrimidines[8][9], a direct and reliable laboratory-scale synthesis for the 5-carboxylic acid derivative often involves a two-step approach starting from a more accessible precursor. The most logical and field-proven pathway is the hydrolysis of the corresponding nitrile, 2,4-diamino-5-cyanopyrimidine. This strategy is advantageous as the nitrile can be synthesized via established pyrimidine ring-forming condensation reactions.

Caption: Proposed two-step synthesis workflow for the target compound.

Experimental Protocol: Synthesis via Nitrile Hydrolysis

Causality Behind Choices: This protocol is designed for robustness. The initial condensation is a classic pyrimidine synthesis. The subsequent hydrolysis uses strong acid, a standard method for converting nitriles to carboxylic acids. Careful temperature control is crucial during hydrolysis to prevent undesired side reactions, such as the hydrolysis of the amino groups themselves, a known possibility in diaminopyrimidine systems.[10]

Part A: Synthesis of 2,4-Diamino-5-cyanopyrimidine (Precursor)

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of sodium ethoxide by dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen).

-

Guanidine Addition: To the cooled sodium ethoxide solution, add guanidine hydrochloride. A precipitate of sodium chloride will form.

-

Condensation: To the guanidine solution, add 2-(ethoxymethylene)malononitrile dropwise. The reaction mixture is then heated to reflux for several hours until TLC or LC-MS analysis indicates the consumption of starting materials.

-

Work-up and Isolation: After cooling, the reaction mixture is neutralized with an acid (e.g., acetic acid). The resulting precipitate is collected by filtration, washed with cold ethanol and water, and dried under vacuum to yield the crude 2,4-diamino-5-cyanopyrimidine.

Part B: Hydrolysis to 2,4-Diaminopyrimidine-5-carboxylic acid

-

Reaction Setup: Suspend the crude 2,4-diamino-5-cyanopyrimidine from Part A in a 6 M aqueous solution of hydrochloric acid (HCl) in a round-bottom flask fitted with a reflux condenser.

-

Heating: Heat the mixture to reflux. The progress of the hydrolysis of the nitrile group should be monitored carefully by TLC or LC-MS.

-

Expert Note: The goal is to hydrolyze the nitrile to the carboxylic acid. Prolonged heating at high temperatures can lead to the unwanted hydrolysis of the C4-amino group to a carbonyl, yielding the 2-amino-4-oxopyrimidine isomer.[10]

-

-

Isolation and Purification: Once the reaction is complete, cool the solution in an ice bath. Adjust the pH to the isoelectric point (typically mildly acidic, pH 4-5) using a base like sodium hydroxide or ammonium hydroxide to precipitate the product.

-

Final Purification: Collect the solid product by filtration. Wash thoroughly with cold deionized water to remove residual salts, followed by a wash with a cold organic solvent like ethanol or acetone. The product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol). Dry the final product under vacuum.

Mechanism of Action and Key Applications in Drug Discovery

The true value of 2,4-Diaminopyrimidine-5-carboxylic acid lies in its utility as a versatile building block for pharmacologically active agents.

Core Mechanism: ATP-Competitive Kinase Inhibition

The 2,4-diaminopyrimidine scaffold is a highly effective ATP mimetic. It forms two key hydrogen bonds with the "hinge" region of the kinase active site, a short sequence of amino acids that connects the N- and C-lobes of the enzyme. This interaction occupies the same space as the adenine ring of ATP, physically blocking the enzyme from binding its substrate and carrying out its catalytic function.[1]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,4-Diaminopyrimidine-5-carboxylic acid | C5H6N4O2 | CID 222670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4-DIAMINOPYRIMIDINE-5-CARBOXYLIC ACID | 18588-61-9 [chemicalbook.com]

- 6. 2,4-DIAMINOPYRIMIDINE-5-CARBOXYLIC ACID | 18588-61-9 [sigmaaldrich.com]

- 7. 18588-61-9|2,4-Diaminopyrimidine-5-carboxylic acid|BLD Pharm [bldpharm.com]

- 8. Synthesis and Biological Evaluation of 2,4-Diaminopyrimidine-Based Antifolate Drugs against Bacillus anthracis [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule - PubMed [pubmed.ncbi.nlm.nih.gov]

2,4-Diaminopyrimidine-5-carboxylic acid molecular weight

An In-Depth Technical Guide to 2,4-Diaminopyrimidine-5-carboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

2,4-Diaminopyrimidine-5-carboxylic acid is a heterocyclic organic compound of significant interest to the pharmaceutical and life sciences industries. Its molecular structure, featuring a pyrimidine core decorated with two amine groups and a carboxylic acid, presents a trifecta of functional handles for chemical modification. This makes it an exceptionally versatile scaffold and a valuable starting material in medicinal chemistry. While not typically an active pharmaceutical ingredient (API) itself, its derivatives are integral to the development of a wide array of therapeutics, including antibacterial, antifungal, and anti-cancer agents.[1][2] This guide provides a comprehensive overview of its core physicochemical properties, outlines a robust synthetic pathway, details standard analytical protocols for its characterization, and explores its pivotal role as a building block in modern drug discovery.

Core Physicochemical Properties and Identification

The utility of a chemical scaffold begins with a thorough understanding of its fundamental properties. These characteristics govern its reactivity, solubility, and suitability for various synthetic transformations and biological assays.

Molecular Identity

The foundational data for 2,4-diaminopyrimidine-5-carboxylic acid is summarized below. The molecular weight is a critical parameter for all stoichiometric calculations in synthesis and for mass spectrometry analysis.

Diagram: Molecular Structure of 2,4-Diaminopyrimidine-5-carboxylic acid

Caption: A typical two-step synthesis of the target compound.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is a self-validating system, including purification and confirmation steps. The rationale for using a strong acid for hydrolysis is that the nitrile group is relatively stable and requires harsh conditions to be converted to a carboxylic acid.

Materials:

-

Ethoxymethylenemalononitrile

-

Guanidine hydrochloride

-

Sodium ethoxide (or sodium metal in absolute ethanol)

-

Absolute Ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution

-

Diatomaceous earth

Procedure:

-

Step 1: Cyclocondensation to form 2,4-Diaminopyrimidine-5-carbonitrile

-

In a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve guanidine hydrochloride in absolute ethanol.

-

Add sodium ethoxide solution dropwise at room temperature. This in-situ formation of free guanidine base is crucial as the hydrochloride salt is not sufficiently nucleophilic. A precipitate of sodium chloride will form.

-

To this slurry, add a solution of ethoxymethylenemalononitrile in absolute ethanol dropwise over 30 minutes. The reaction is exothermic; maintain the temperature below 40°C.

-

After the addition is complete, heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature, then cool further in an ice bath.

-

Filter the mixture to remove the precipitated sodium chloride. The filtrate contains the intermediate product.

-

-

Step 2: Hydrolysis to 2,4-Diaminopyrimidine-5-carboxylic acid

-

Concentrate the filtrate from Step 1 under reduced pressure to obtain the crude intermediate.

-

To the crude 2,4-diaminopyrimidine-5-carbonitrile, add concentrated hydrochloric acid.

-

Heat the mixture to reflux (approx. 100-110°C) for 12-18 hours. This harsh step ensures complete conversion of the nitrile to the carboxylic acid.

-

Cool the reaction mixture in an ice bath. The product may precipitate as its hydrochloride salt.

-

Carefully neutralize the mixture with a cold NaOH solution to a pH of approximately 5-6. The isoelectric point of the molecule is in this range, maximizing precipitation.

-

The solid product will precipitate out. Collect the solid by vacuum filtration.

-

Wash the solid with cold water, followed by a small amount of cold ethanol to remove impurities.

-

Dry the product under vacuum to yield 2,4-diaminopyrimidine-5-carboxylic acid.

-

Role in Medicinal Chemistry and Drug Development

The diaminopyrimidine core is considered a "privileged scaffold" in medicinal chemistry. This is due to its ability to form multiple hydrogen bonds, mimicking the purine and pyrimidine bases of DNA and RNA, allowing it to interact with a wide range of biological targets.

A Versatile Scaffold for Bioactive Molecules

The functional groups of 2,4-diaminopyrimidine-5-carboxylic acid provide three distinct points for chemical diversification:

-

Carboxylic Acid (C5): Can be converted to esters, amides, or other derivatives, allowing for the exploration of binding pockets and modulation of pharmacokinetic properties. [1]* Amino Groups (C2, C4): Can be alkylated, acylated, or used in cyclization reactions to build more complex heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which have shown significant antitumor activity. [3]

Diagram: Role as a Chemical Scaffold

Caption: Diversification points on the core molecule.

Potential Mechanisms of Action for Derivatives

Derivatives of this scaffold often function as competitive inhibitors of enzymes. For instance, the 2,4-diaminopyrimidine structure is a classic inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis in both bacteria and mammals. Another example involves targeting the bacterial methylerythritol phosphate (MEP) pathway, which is absent in humans, making it an excellent target for new antibiotics. [4]Specifically, related compounds have been designed to bind the zinc ion in the active site of IspF synthase. [4]

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step in research and development. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

Standard Protocol: Reverse-Phase HPLC-UV Analysis

This protocol is designed to provide a reliable assessment of the purity of the final compound. The choice of a C18 column is based on the compound's polarity, and UV detection is effective due to the aromatic nature of the pyrimidine ring.

Equipment and Reagents:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Sample: 1 mg/mL of 2,4-diaminopyrimidine-5-carboxylic acid dissolved in a small amount of Mobile Phase A (sonication may be required).

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

UV Detection Wavelength: 254 nm and 280 nm

-

Gradient Elution:

-

Start with 5% Mobile Phase B for 2 minutes.

-

Ramp to 95% Mobile Phase B over 10 minutes.

-

Hold at 95% Mobile Phase B for 2 minutes.

-

Return to 5% Mobile Phase B over 1 minute.

-

Equilibrate at 5% Mobile Phase B for 5 minutes before the next injection.

-

Data Interpretation:

-

The purity of the sample is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks detected at 254 nm. A pure sample should exhibit one major peak.

-

For definitive identification, this method can be coupled with a mass spectrometer (LC-MS) to confirm that the molecular weight of the main eluting peak matches the expected mass of the compound (154.13 g/mol ). [5][6]

Conclusion

2,4-Diaminopyrimidine-5-carboxylic acid stands out as a high-value scaffold for professionals in drug development. Its straightforward synthesis, combined with three distinct and reactive functional groups, provides a robust platform for generating diverse chemical libraries. An understanding of its core properties and analytical behavior is fundamental to leveraging its full potential in the creation of novel, targeted therapeutics. The continued exploration of derivatives based on this core structure promises to yield new candidates for treating a range of human diseases.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 222670, 2,4-Diaminopyrimidine-5-carboxylic acid. Retrieved from [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 222670, 2,4-Diaminopyrimidine-5-carboxylic acid. Retrieved from [Link].

-

Lin, Y.-C., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(10), 1683. MDPI. Retrieved from [Link].

-

Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. Retrieved from [Link].

-

Zhang, X., et al. (2022). Rapid determination of 2,4-diaminopyrimidine residues through sample pretreatment using immunomagnetic bead purification along with HPLC-UV. Food Chemistry, 376, 131835. Retrieved from [Link].

-

Rosowsky, A., et al. (1982). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry, 25(8), 960-964. ACS Publications. Retrieved from [Link].

- Roth, H. J., & MUEHLENBRUCH, B. (1970). Process for the preparation of 2,4-diaminopyrimidine. Google Patents.

-

Johnson, M. C., et al. (2019). Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase. Bioorganic & Medicinal Chemistry Letters, 29(21), 126629. Retrieved from [Link].

-

Larose, J., et al. (2023). New sensitive LC-MS/MS method for the simultaneous determination of 13 phenolic and carboxylic acid pesticide biomarkers in human urine, including dicamba. Chemosphere, 344, 140349. Retrieved from [Link].

-

Kaysheva, A. L., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. International Journal of Molecular Sciences, 23(19), 11849. Retrieved from [Link].

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New sensitive LC-MS/MS method for the simultaneous determination of 13 phenolic and carboxylic acid pesticide biomarkers in human urine, including dicamba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of 2,4-Diaminopyrimidine-5-carboxylic Acid

Introduction

In the landscape of pharmaceutical and chemical research, the unambiguous determination of a molecule's structure is a foundational requirement for advancing research and development. 2,4-Diaminopyrimidine-5-carboxylic acid is a heterocyclic compound whose pyrimidine core is a prevalent scaffold in numerous biologically active molecules.[1][2] Its structural features—two amine groups and a carboxylic acid—present a unique combination of functional groups that dictate its chemical properties and potential biological interactions. This guide provides an in-depth, multi-technique approach to its structural elucidation, designed for researchers and drug development professionals. We will proceed through a logical workflow, demonstrating how layers of spectroscopic and analytical data are integrated to build an unassailable structural hypothesis, moving from the molecular formula to the final three-dimensional arrangement of atoms.

Chapter 1: Foundational Analysis - Molecular Formula Determination

The first and most critical step in elucidating the structure of an unknown compound is to determine its molecular formula.[3] High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a highly accurate mass measurement that allows for the calculation of the elemental composition.

High-Resolution Mass Spectrometry (HRMS)

Causality of Experimental Choice: Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to four or more decimal places. This precision is essential to distinguish between compounds that have the same nominal mass but different elemental formulas (isobars). For 2,4-diaminopyrimidine-5-carboxylic acid (C₅H₆N₄O₂), the expected exact mass is 154.0491.[4] Electrospray ionization (ESI) is chosen as the ionization method because it is a soft technique that typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is ideal for determining the molecular weight of polar molecules like this one.[5]

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water mixture).

-

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to positive ion ESI mode.

-

Infusion: Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the mass spectrum over a range that includes the expected m/z of the [M+H]⁺ ion (e.g., m/z 50-300).

Data Presentation & Interpretation The HRMS data is summarized below. The experimentally observed m/z for the [M+H]⁺ ion is compared against the theoretical value for the proposed formula C₅H₆N₄O₂.

| Parameter | Value |

| Proposed Formula | C₅H₆N₄O₂ |

| Theoretical [M+H]⁺ (m/z) | 155.0569 |

| Observed [M+H]⁺ (m/z) | 155.0571 |

| Mass Error (ppm) | 1.3 ppm |

The minuscule error between the observed and theoretical mass strongly supports the molecular formula C₅H₆N₄O₂. This formula, containing an even number of nitrogen atoms, is consistent with the Nitrogen Rule in mass spectrometry.

Chapter 2: Functional Group Identification via Infrared Spectroscopy

With the molecular formula established, the next logical step is to identify the functional groups present. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for this purpose, as specific covalent bonds absorb infrared radiation at characteristic frequencies.[2][6][7]

Causality of Experimental Choice: The proposed structure contains N-H bonds (amines), an O-H bond (carboxylic acid), a C=O bond (carbonyl), and C=N/C=C bonds within the pyrimidine ring. Each of these groups has a distinct and predictable absorption range in the IR spectrum, allowing for their direct confirmation.[1][8]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean crystal should be taken first and automatically subtracted.

Data Presentation & Interpretation The characteristic absorption bands observed in the FTIR spectrum are tabulated below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3300 | Strong, Broad | N-H stretching vibrations (primary amines) |

| 3300-2500 | Very Broad | O-H stretching vibration (carboxylic acid, H-bonded) |

| ~1700 | Strong | C=O stretching vibration (carboxylic acid) |

| 1650-1550 | Medium-Strong | C=N and C=C ring stretching vibrations |

| ~1620 | Medium | N-H scissoring vibration (primary amines) |

| 1350-1200 | Medium | C-N stretching vibrations |

The presence of these key bands provides strong, corroborating evidence for the amine and carboxylic acid functional groups attached to a heterocyclic aromatic ring, which is perfectly aligned with the proposed structure.

Chapter 3: The Connectivity Blueprint - NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.[3] A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are used to piece together the carbon-hydrogen framework.

¹H NMR Spectroscopy

Causality of Experimental Choice: ¹H NMR provides information about the number of distinct proton environments, their chemical shifts (electronic environment), integration (proton count), and multiplicity (neighboring protons). For 2,4-diaminopyrimidine-5-carboxylic acid, we expect to see signals for the single aromatic proton (H6), the two amine groups, and the carboxylic acid proton.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent, such as DMSO-d₆. DMSO is chosen for its ability to dissolve the polar compound and to slow down the exchange of labile N-H and O-H protons, allowing them to be observed more clearly.

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

Data Presentation & Interpretation The expected ¹H NMR data is summarized below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1 | Singlet | 1H | H6 (aromatic proton) |

| ~12.5 | Broad Singlet | 1H | COOH |

| ~7.0 | Broad Singlet | 2H | NH₂ at C4 |

| ~6.5 | Broad Singlet | 2H | NH₂ at C2 |

The observation of a single aromatic proton as a singlet is a key piece of information, indicating it has no adjacent proton neighbors. The broad signals for the COOH and NH₂ protons are characteristic and would disappear upon adding a drop of D₂O to the NMR tube due to proton exchange, confirming their assignment.

¹³C NMR Spectroscopy

Causality of Experimental Choice: ¹³C NMR spectroscopy provides a count of the unique carbon environments in the molecule. Based on the structure's symmetry, we expect to see five distinct carbon signals.

Data Presentation & Interpretation The predicted ¹³C NMR chemical shifts are presented below.

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (Carboxylic Acid) |

| ~165 | C2 (attached to two N) |

| ~163 | C4 (attached to two N) |

| ~158 | C6 (CH) |

| ~90 | C5 (attached to COOH) |

2D NMR for Unambiguous Assembly

Causality of Experimental Choice: While 1D NMR suggests the pieces of the puzzle, 2D NMR shows how they connect. Specifically, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most critical for this structure. It reveals long-range (2- and 3-bond) correlations between protons and carbons, which is essential for definitively placing the carboxylic acid group and confirming the substitution pattern on the pyrimidine ring.

HMBC Data Interpretation The HMBC experiment provides the final, irrefutable links to assemble the structure. The diagram below illustrates the key correlations.

Caption: Key HMBC correlations for structure confirmation.

-

H6 to C5, C4, and C2: The single aromatic proton (H6) shows correlations to three ring carbons. The two-bond (²J) correlation to C4 and the three-bond (³J) correlation to C2 and C5 firmly establish its position on the ring.

-

H6 to C=O: Crucially, a three-bond correlation from H6 to the carboxylic acid carbonyl carbon (C=O) definitively places the -COOH group at the C5 position, adjacent to C6.

This network of correlations, visualized above, leaves no ambiguity in the final structure.

Chapter 4: The Structure Elucidation Workflow

The overall process follows a logical and self-validating sequence. Each step builds upon the last, with data from different techniques required to corroborate one another.

Caption: Integrated workflow for structure elucidation.

Conclusion

The structural elucidation of 2,4-diaminopyrimidine-5-carboxylic acid is a clear demonstration of the power of a modern, multi-technique analytical approach. By systematically employing HRMS to define the elemental formula, FTIR to identify key functional groups, and a suite of NMR experiments to map the atomic connectivity, a definitive and validated structure can be proposed with high confidence. This rigorous, evidence-based workflow is fundamental to ensuring the scientific integrity of research in chemistry and drug development.

References

-

PubChem. (n.d.). 2,4-Diaminopyrimidine-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link][4][9]

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal of Advanced Research, 4(2), 1-5. Retrieved from [Link][1][2]

-

International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Microwave Synthesis of Amino-Pyrimidines. Retrieved from [Link][8]

-

Sundararajan, K., & Ramalingam, M. (2006). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(3), 586-594. Retrieved from [Link][6]

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link][3]

-

Alishala, A. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link][7]

-

Taylor & Francis Online. (n.d.). Structure elucidation – Knowledge and References. Retrieved from [Link][10]

-

University College Dublin. (n.d.). Structure Determination and Aromatic Heterocyclic Chemistry (CHEM30210). Retrieved from [Link]

-

Lemr, K., Adam, T., Frycák, P., & Friedecký, D. (2000). Mass spectrometry for analysis of purine and pyrimidine compounds. Advances in Experimental Medicine and Biology, 486, 399-403. Retrieved from [Link][5]

Sources

- 1. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 2. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 3. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 4. 2,4-Diaminopyrimidine-5-carboxylic acid | C5H6N4O2 | CID 222670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Mass spectrometry for analysis of purine and pyrimidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jchps.com [jchps.com]

- 8. ijirset.com [ijirset.com]

- 9. 2,4-Diaminopyrimidine-5-carboxylic acid | C5H6N4O2 | CID 222670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

An In-Depth Technical Guide to the Reactivity and Functional Group Compatibility of 2,4-Diaminopyrimidine-5-carboxylic acid

Introduction

2,4-Diaminopyrimidine-5-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug development. Its structure is a privileged scaffold, forming the core of numerous biologically active compounds, most notably inhibitors of dihydrofolate reductase (DHFR)[1]. The molecule's unique arrangement of a carboxylic acid and two amino groups on a pyrimidine ring presents both opportunities and challenges for synthetic chemists. Understanding the interplay of reactivity between these functional groups is paramount for designing efficient and selective synthetic routes to novel therapeutics.

This guide provides an in-depth analysis of the chemical reactivity of 2,4-diaminopyrimidine-5-carboxylic acid, focusing on the chemoselectivity of its functional groups. We will explore the underlying principles governing its reactivity, provide field-proven experimental protocols for key transformations, and discuss strategies for navigating the complexities of its functional group compatibility.

I. The Electronic Landscape: Understanding Inherent Reactivity

The reactivity of 2,4-diaminopyrimidine-5-carboxylic acid is governed by the electronic properties of its three key functional moieties: the C5-carboxylic acid, the C2-amino group, and the C4-amino group, all influenced by the electron-deficient pyrimidine ring.

Basicity and Nucleophilicity of the Amino Groups

The two amino groups are the primary centers of basicity and nucleophilicity. However, they are not electronically equivalent. By drawing an analogy to substituted aminopyridines, we can predict their relative reactivity. The conjugate acid of 4-aminopyridine has a pKa of approximately 9.17, whereas that of 2-aminopyridine is about 6.86[2][3]. This indicates that the 4-amino group is significantly more basic.

This difference arises from the resonance stabilization of the protonated form. When the 4-amino group participates in resonance, it can delocalize electron density into the ring, making the endocyclic nitrogens more basic. Conversely, the 2-amino group's proximity to both ring nitrogens results in a greater inductive electron withdrawal, reducing its basicity[4].

Therefore, the C4-amino group is predicted to be the more nucleophilic of the two. This is a critical consideration for any reaction involving N-alkylation or N-acylation.

Acidity of the Carboxylic Acid

The carboxylic acid at the C5 position is a typical carboxylic acid, with an expected pKa in the range of 4-5[5]. The electron-withdrawing nature of the diaminopyrimidine ring may slightly increase its acidity compared to benzoic acid. Under neutral or acidic conditions, this group exists predominantly in its protonated form, while under basic conditions, it will be deprotonated to the carboxylate, which is a poor electrophile but can act as a nucleophile in certain reactions.

Reactivity of the Pyrimidine Core

The 2,4-diaminopyrimidine ring is electron-rich due to the strong electron-donating effect of the two amino groups. This generally makes the ring more susceptible to electrophilic attack than unsubstituted pyrimidine, although the C5 position is already substituted. The C6 position, being ortho/para to the amino groups, is the most likely site for any potential electrophilic aromatic substitution, though such reactions are not commonly reported and would likely require forcing conditions.

Conversely, the ring is deactivated towards nucleophilic aromatic substitution unless a leaving group is present at positions 2, 4, or 6[6].

II. Chemoselective Reactions at the Carboxylic Acid

For many synthetic applications, functionalization of the carboxylic acid is the primary objective. The key challenge is to achieve this transformation without undesired side reactions at the more nucleophilic amino groups.

Amide Bond Formation (Amidation)

Amide bond formation is one of the most frequent reactions in drug discovery[7]. The direct condensation of the carboxylic acid with an amine is generally inefficient. Therefore, activation of the carboxylic acid is required.

Causality Behind Experimental Choices for Amidation

The presence of the two nucleophilic amino groups on the pyrimidine core dictates the choice of coupling reagents and conditions. A highly reactive acyl intermediate (like an acyl chloride) would likely lead to a mixture of products, including self-polymerization. The ideal strategy involves the in situ formation of an active ester that is reactive enough to couple with an external amine but not so reactive that it readily acylates the diaminopyrimidine's own amino groups.

Uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are exceptionally well-suited for this purpose[8]. HATU reacts with the carboxylate to form a highly reactive OAt-active ester[9]. The reaction is typically performed in the presence of a non-nucleophilic hindered base, such as N,N-diisopropylethylamine (DIEA), which facilitates the formation of the carboxylate without deprotonating the amine coupling partner significantly.

The workflow for a typical HATU coupling is depicted below.

Caption: General workflow for HATU-mediated amide coupling.

Protocol 1: General Amide Coupling using HATU [7][10]

This protocol is a robust starting point for coupling various primary and secondary amines to 2,4-diaminopyrimidine-5-carboxylic acid.

Materials:

-

2,4-Diaminopyrimidine-5-carboxylic acid

-

Amine of interest

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIEA)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,4-diaminopyrimidine-5-carboxylic acid (1.0 eq).

-

Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

-

Cool the solution to 0 °C using an ice bath.

-

Add HATU (1.1 - 1.2 eq) to the solution, followed by the dropwise addition of DIEA (2.0 - 3.0 eq).

-

Stir the mixture at 0 °C for 15-20 minutes to pre-activate the carboxylic acid.

-

Add the amine of interest (1.0 - 1.2 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with EtOAc.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization as appropriate.

Self-Validation: The use of a hindered base (DIEA) and a uronium coupling agent (HATU) is a self-validating system. The base is strong enough to deprotonate the carboxylic acid but generally not the ammonium salt of the coupling amine, minimizing side reactions. HATU provides rapid and clean conversion to the active ester, which then reacts preferentially with the external, more concentrated amine rather than the less nucleophilic amino groups on a separate molecule of the starting material.

Esterification

Esterification can typically be achieved under acidic conditions (Fischer esterification) or by using coupling reagents similar to those for amidation.

Causality Behind Experimental Choices for Esterification

Fischer Esterification: This classic method utilizes an excess of an alcohol as the solvent and a strong acid catalyst (e.g., H₂SO₄)[11]. Under these acidic conditions, the amino groups of the pyrimidine ring will be protonated to form ammonium salts. This protonation serves as an in situ protection, rendering them non-nucleophilic. The carboxylic acid can then be attacked by the alcohol nucleophile, driven by the large excess of the alcohol.

Caption: Conceptual workflow for Fischer Esterification.

Protocol 2: Fischer Esterification [11][12]

Materials:

-

2,4-Diaminopyrimidine-5-carboxylic acid

-

Anhydrous alcohol (e.g., Methanol, Ethanol)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend 2,4-diaminopyrimidine-5-carboxylic acid (1.0 eq) in the desired anhydrous alcohol (used in large excess, e.g., 20-50 eq or as solvent).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

-

Heat the mixture to reflux and maintain for 4-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

-

Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Extract the aqueous layer with EtOAc (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude ester by column chromatography or recrystallization.

III. Reactivity of the Amino Groups & Protecting Group Strategies

While reactions at the carboxylic acid are often desired, selective functionalization of the amino groups can also be a synthetic goal. This requires a more nuanced approach, often involving protecting groups.

Selective Acylation/Alkylation

As established, the C4-amino group is the more basic and nucleophilic site. Therefore, under kinetically controlled conditions with a limiting amount of an electrophile (e.g., an acyl chloride or alkyl halide), preferential reaction at the C4-amino group is expected. However, achieving high selectivity can be challenging and may result in mixtures of N4-acylated, N2-acylated, and N2,N4-diacylated products.

Orthogonal Protecting Group Strategy

For complex syntheses requiring sequential and selective functionalization of all three sites, an orthogonal protecting group strategy is essential. This involves protecting each functional group with a group that can be removed under specific conditions without affecting the others.

A plausible orthogonal strategy would be:

-

Carboxylic Acid Protection: Protect as a methyl or ethyl ester via Fischer esterification (acid-labile or saponifiable). A tert-butyl ester could also be installed (acid-labile).

-

Amino Group Protection: Protect both amino groups with a base-labile group like Fmoc (9-fluorenylmethoxycarbonyl) or an acid-labile group like Boc (tert-butyloxycarbonyl). Given the acidic conditions for esterification, a base-labile protecting group for the amines would be more compatible if esterification is the first step.

Caption: Orthogonal strategy for selective functionalization.

IV. Summary of Functional Group Compatibility

The following table summarizes the compatibility of the functional groups on 2,4-diaminopyrimidine-5-carboxylic acid with common reaction conditions.

| Reagent/Condition | Carboxylic Acid | Amino Groups | Pyrimidine Ring | Outcome & Causality |

| Strong Acid (e.g., H₂SO₄, HCl) | Stable | Protonated (NH₃⁺), Non-nucleophilic | Stable | Protonation of the more basic amino groups protects them from electrophilic attack. Allows for reactions like Fischer esterification. |

| Strong Base (e.g., NaOH, KOH) | Deprotonated (COO⁻), Non-electrophilic | Stable, Nucleophilic | Stable | Deprotonates the acid, making it unreactive to nucleophiles. Enables reactions at the amino groups if desired. |

| Standard Coupling (HATU, DIEA) | Activated, Reacts | Generally stable | Stable | The carboxylic acid is selectively activated and reacts with an external nucleophile. The hindered base and mild conditions prevent significant reaction at the pyrimidine's amino groups. |

| Acyl Halides (e.g., AcCl) | Stable (as salt) | Reactive, Potential for di-acylation | Stable | Highly reactive electrophiles will likely react unselectively with both amino groups. Protection is recommended. |

| Reducing Agents (e.g., LiAlH₄) | Reduced to alcohol | Stable | Potentially reduced | Strong hydrides will reduce the carboxylic acid. The amino groups are generally stable. The electron-deficient nature of the pyrimidine ring could lead to reduction under harsh conditions. |

| Oxidizing Agents | Stable | Potential for oxidation | Stable | The amino groups are susceptible to oxidation, depending on the reagent's strength. |

Conclusion

2,4-Diaminopyrimidine-5-carboxylic acid is a molecule with a rich and nuanced reactivity profile. The key to its successful application in synthesis lies in understanding the differential nucleophilicity of its two amino groups and leveraging reaction conditions to promote chemoselectivity. For transformations at the carboxylic acid, standard amide coupling protocols using uronium reagents like HATU or acidic esterification conditions provide clean and efficient routes by either managing or deactivating the nucleophilic amino groups. For more complex modifications, a well-designed orthogonal protecting group strategy is indispensable. This guide provides the foundational principles and practical protocols to empower researchers to confidently employ this valuable scaffold in the pursuit of new chemical entities.

References

-

Wikipedia. (n.d.). HATU. Retrieved January 8, 2026, from [Link]

-

Ouyang, Y., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1592. [Link]

-

Dr. Organic Chemistry. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond [Video]. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved January 8, 2026, from [Link]

-

Aapptec. (n.d.). Coupling Reagents. Retrieved January 8, 2026, from [Link]

-

PubChem. (n.d.). 2,4-Diaminopyrimidine. Retrieved January 8, 2026, from [Link]

-

PubChem. (n.d.). 2,4-Diaminopyrimidine-5-carboxylic acid. Retrieved January 8, 2026, from [Link]

-

Ismail, P. S., et al. (2019). Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carbonitrile and N-(2-amino-5-cyanopyrimidin-4-yl)benzamide derivatives as EGFR inhibitors. Chemistry & Biology Interface, 9(33), 148–156. [Link]

-

Reddit. (2019, November 8). Nucleophilicity of 4-Amino Pyridine. r/chemhelp. [Link]

-

Quora. (2016, December 6). Among 2-aminopyridine and 4-aminopyridine which is more basic?[Link]

- Google Patents. (n.d.).

-

Ouyang, Y., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1592. [Link]

-

Chemistry Steps. (n.d.). Basicity of Amines. Retrieved January 8, 2026, from [Link]

-

Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines. [Link]

-

University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved January 8, 2026, from [Link]

-

ResearchGate. (n.d.). Theoretical prediction of relative and absolute pKa values of aminopyridines. [Link]

-

Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. [Link]

-

Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. ACS Division of Organic Chemistry. [Link]

-

CLAS. (n.d.). Table of Acids with Ka and pKa Values. [Link]

-

Chemistry LibreTexts. (2025, February 24). 24.3: Basicity of Amines. [Link]

-

Utah Tech University. (n.d.). pKa Chart. [Link]

-

Chemistry Stack Exchange. (2019, December 17). Comparing basic strength order of amines. [Link]

-

OpenStax. (n.d.). 12.3 Basicity of Amines. In Fundamentals of Organic Chemistry. [Link]

-

ORCA - University of Exeter. (n.d.). Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

ResearchGate. (n.d.). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved January 8, 2026, from [Link]

-

Clark, J., Kernick, W., & Layton, A. J. (1964). 612. Esters of 2-Substituted 4,5-Diaminopyrimidine-6-carboxylic Acids and Some Related Purines. Journal of the Chemical Society (Resumed), 3221-3227. [Link]

-

Reddit. (2021, May 30). Why esterification needs to be in acidic conditions? r/chemhelp. [Link]

-

Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. [Link]

-

Li, Y., et al. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry, 14(7), 1335-1347. [Link]

-

Harris, C. M., et al. (2010). 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization. Bioorganic & Medicinal Chemistry Letters, 20(1), 334-337. [Link]

-

Li, X., et al. (2022). Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action. ACS Omega, 7(42), 37865-37876. [Link]

-

PubMed. (n.d.). [The synthesis of N2,N6-substituted diaminopurine ribosides]. [Link]

-

Brotzel, F., & Mayr, H. (2007). Nucleophilicities of amino acids and peptides. Organic & Biomolecular Chemistry, 5(22), 3814-3820. [Link]

-

PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine. Retrieved January 8, 2026, from [Link]

-

Teixidó, J., et al. (2001). Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule. The Journal of Organic Chemistry, 66(2), 547-554. [Link]

-

Al-Warhi, T., et al. (2022). Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. Molecules, 27(19), 6543. [Link]

-

PubChem. (n.d.). 2-Aminopyrimidine. Retrieved January 8, 2026, from [Link]

-

Al-Sehemi, A. G., Al-Amri, R. S. A.-A., & Irfan, A. (2014). Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. Indian Journal of Chemistry - Section B, 53B(8), 1115-1121. [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. quora.com [quora.com]

- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 4. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids [mdpi.com]

- 5. library.gwu.edu [library.gwu.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]

- 8. HATU - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. Amide Synthesis [fishersci.co.uk]

- 11. 2,4-Diaminopyrimidine - Wikipedia [en.wikipedia.org]

- 12. US2416617A - Preparation of 2,4-diaminopyrimidines - Google Patents [patents.google.com]

The Art of the Start: A Technical Guide to 2,4-Diaminopyrimidine-5-carboxylic Acid in Fragment-Based Drug Discovery

This guide provides an in-depth exploration of the 2,4-diaminopyrimidine-5-carboxylic acid scaffold, a privileged fragment in modern drug discovery. We will dissect the rationale behind its use, detail the experimental workflows for hit identification and validation, and provide strategic insights into its evolution from a low-affinity fragment to a potent, drug-like lead. This document is intended for researchers, scientists, and drug development professionals actively engaged in hit-finding and lead optimization.

The Fragment-Based Philosophy: Why Start Small?

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS).[1][2] Instead of screening millions of large, complex molecules, FBDD focuses on identifying low-molecular-weight compounds (typically <300 Da) that bind to the target protein with weak affinity.[3] The core principle is that these small, efficient binders are more likely to form high-quality interactions with the target, providing superior starting points for chemical optimization.[4][5] This approach offers several advantages, including a more thorough exploration of chemical space and a higher probability of developing leads with favorable physicochemical properties.[2][6]

The 2,4-diaminopyrimidine core is a quintessential example of a "privileged" scaffold in medicinal chemistry.[7] Its defining feature is the ability to form key hydrogen bond interactions with the hinge region of protein kinases, mimicking the adenine moiety of ATP.[8] This makes it a versatile starting point for developing inhibitors for a wide range of kinases and other enzymes like dihydrofolate reductase.[9]

The addition of a 5-carboxylic acid group to this scaffold is a deliberate design choice. This functional group serves three primary purposes:

-

Additional Interaction Point: The carboxylate can form potent salt bridges or hydrogen bonds with basic residues (e.g., lysine, arginine) in the target's binding site, significantly contributing to binding affinity.[10]

-

Vector for Synthetic Elaboration: The carboxylic acid is an exceptionally versatile chemical handle. It can be readily converted into amides, esters, or other functional groups, providing a clear and reliable "growth vector" for expanding the fragment into adjacent pockets of the binding site.[3][11]

-

Improved Physicochemical Properties: The acidic group can enhance the aqueous solubility of the fragment, which is a critical parameter for reliable biophysical screening at the high concentrations required in FBDD.

The Hunt for Hits: A Biophysical Screening Cascade

Identifying weakly binding fragments requires highly sensitive biophysical techniques. A robust FBDD campaign relies on a cascade of orthogonal methods to confidently identify true hits and eliminate false positives.[12]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; A[Fragment Library] --> B{Primary Screen(e.g., SPR)}; B --> C{Hit Triage}; C -- Confirmed Binders --> D{Orthogonal Validation(e.g., NMR)}; C -- Non-binders --> E[Discard]; D -- Validated Hits --> F{Structural Biology(X-ray Crystallography)}; D -- Non-validated --> E; F --> G[Fragment Elaboration];

} caption: High-level workflow for biophysical fragment screening.

Primary Screening: Surface Plasmon Resonance (SPR)

SPR is an excellent primary screening technique due to its high sensitivity, low protein consumption, and ability to provide real-time kinetic data.[13] It measures changes in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized target protein.

Experimental Protocol: SPR Screening

-

Protein Immobilization:

-

Select a suitable sensor chip (e.g., CM5).

-

Activate the carboxymethylated dextran surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Immobilize the target protein to a desired density (typically 3000-5000 RU for initial screening) by injecting a solution of the protein (e.g., 5-20 µg/mL in 10 mM sodium acetate, pH 5.0).[14]

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.

-

Create a reference flow cell, either by leaving it blank or by immobilizing an irrelevant protein to subtract non-specific binding signals.

-

-

Fragment Screening:

-

Prepare fragment stock solutions (e.g., 100 mM in DMSO). Dilute into running buffer to the desired screening concentration (e.g., 100-500 µM), ensuring the final DMSO concentration is matched across all samples and the running buffer (typically ≤1%).

-

Inject fragments over the target and reference flow cells. A typical injection time is 60 seconds, followed by a 60-120 second dissociation phase.

-

Include buffer-only injections periodically for double referencing.

-

-

Data Analysis and Hit Triage:

-

Subtract the reference flow cell data and the buffer-only injection data from the target flow cell data.

-

Identify fragments that show a concentration-dependent binding response.

-

Prioritize hits based on the magnitude of the response and their Ligand Efficiency (LE) .

-

Table 1: Ligand Efficiency Metrics for Hit Prioritization

| Metric | Formula | Interpretation | Reference |

| Ligand Efficiency (LE) | LE = -RT * ln(K_D) / N | Binding energy per non-hydrogen atom. A value > 0.3 is generally considered good for a fragment. | [4][15] |

| Lipophilic Ligand Efficiency (LLE) | LLE = pIC50 - cLogP | Balances potency against lipophilicity. A higher LLE is desirable to avoid "greasy" molecules. | [15] |

Where R is the gas constant, T is the temperature in Kelvin, K_D is the dissociation constant, and N is the number of non-hydrogen atoms.

Orthogonal Validation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is a powerful secondary screening method that provides robust validation of hits from primary screens.[16] Ligand-observed NMR techniques, such as Saturation Transfer Difference (STD) spectroscopy, are particularly well-suited for FBDD as they can reliably detect weak binding events.

Experimental Protocol: STD-NMR Validation

-

Sample Preparation:

-

Prepare a sample containing the target protein (typically 10-50 µM) and the fragment hit (e.g., 500 µM) in a suitable deuterated buffer. The ligand should be in significant molar excess (e.g., 50-100 fold).[17]

-

Acquire a standard 1D proton spectrum of the ligand alone for reference.

-

Acquire a 1D proton spectrum of the protein-ligand mixture.

-

-

STD Experiment Setup:

-

Set up an STD experiment (e.g., STDDIFFESGP.3 pulse program).[18]

-

Define the on-resonance saturation frequency in a region where only protein signals are present (e.g., 0 to -1 ppm).

-

Define the off-resonance frequency in a region where no protein or ligand signals exist (e.g., 40 ppm).

-

Use a saturation time (D20) of around 2 seconds as a starting point.[18]

-

-

Data Acquisition and Analysis:

-

Acquire the STD spectrum. The resulting spectrum is a difference spectrum, showing only the signals of the protons on the ligand that have received saturation transfer from the protein, confirming binding.

-

The intensity of the STD signals provides qualitative information about which parts of the fragment are in closest proximity to the protein ("epitope mapping").[19]

-

dot graph TD { rankdir=TB; node [shape=plaintext, style=rounded];

} caption: Principle of Saturation Transfer Difference (STD) NMR.

From Hit to Lead: The Power of Structure-Based Design

The ultimate validation for a fragment hit is a high-resolution crystal structure of the fragment bound to the target protein. This structural information is the blueprint for the subsequent medicinal chemistry effort, transforming a weakly binding fragment into a potent lead compound.

Obtaining the Structure: X-ray Crystallography

Crystal soaking is a common method for obtaining fragment-bound structures.[20] This involves diffusing the fragment into a pre-existing crystal of the apo-protein.

Experimental Protocol: Crystal Soaking

-

Crystal Preparation:

-

Grow robust crystals of the target protein that diffract to a high resolution (ideally < 2.5 Å).

-

Transfer the crystals to a cryoprotectant solution if data will be collected at cryogenic temperatures.

-

-

Soaking:

-

Prepare a soaking solution containing the fragment at a high concentration (e.g., 1-20 mM) dissolved in the cryoprotectant solution. The final DMSO concentration should be kept as low as possible to avoid crystal damage.

-

Place the crystal into a drop of the soaking solution. Soaking times can vary from minutes to hours.[20][21] Acoustic dispensing can be used for high-throughput and gentle soaking.[20]

-

-

Data Collection and Structure Determination:

-

Flash-cool the soaked crystal in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the data and solve the structure by molecular replacement using the apo-protein structure as a model.

-

Carefully inspect the resulting electron density maps for evidence of the bound fragment.

-

Fragment Elaboration Strategies

With a co-crystal structure in hand, the 2,4-diaminopyrimidine-5-carboxylic acid core can be elaborated using several established strategies.[22] The choice of strategy depends on the location of the fragment in the binding site and the presence of nearby pockets that can be exploited.

-

Fragment Growing: This is the most common strategy, where the initial fragment is extended to pick up new interactions in an adjacent pocket. The 5-carboxylic acid is an ideal anchor point for this, allowing chemists to synthetically "grow" the molecule towards a defined vector identified in the crystal structure.[3][23][24]

-

Fragment Linking: If two different fragments are found to bind in adjacent pockets, they can be chemically linked together. This can lead to a dramatic increase in affinity due to the favorable entropic effect of combining two binders into one molecule.[25]

-

Fragment Merging: If two fragments bind in an overlapping fashion, a new molecule can be designed that incorporates the key features of both, creating a merged compound with potentially higher affinity and ligand efficiency.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: Key strategies for fragment elaboration.

Case Study: Development of a Kinase Inhibitor

Let's consider a hypothetical but realistic case study targeting a protein kinase. A fragment screen using SPR identifies 2,4-diaminopyrimidine-5-carboxylic acid as a hit with a K_D of 800 µM.

Table 2: Initial Fragment Hit Properties

| Property | Value |

| Molecular Weight | 168.14 g/mol |

| K_D | 800 µM |

| Heavy Atom Count | 11 |

| Ligand Efficiency (LE) | 0.41 |

The LE of 0.41 is promising. The hit is validated by STD-NMR, and a co-crystal structure is obtained at 1.8 Å resolution. The structure reveals the expected hydrogen bonds from the diaminopyrimidine to the kinase hinge region. The 5-carboxylate group forms a salt bridge with a conserved lysine residue. Crucially, the structure also reveals a nearby hydrophobic pocket that is unoccupied.

This information provides a clear path for a fragment growing strategy. The 5-carboxylic acid is converted to an amide, and a library of amines is coupled to explore the hydrophobic pocket.

Synthetic Protocol: Amide Coupling

-

Acid Activation: Dissolve 2,4-diaminopyrimidine-5-carboxylic acid in a suitable solvent (e.g., DMF). Add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA). Stir for 15 minutes at room temperature.

-

Amine Addition: Add the desired amine to the reaction mixture.

-

Reaction and Workup: Stir the reaction at room temperature until completion (monitor by LC-MS). Perform an aqueous workup and purify the product by column chromatography or preparative HPLC.

An optimized analog, now containing a phenyl-ethyl amide at the 5-position, shows a K_D of 250 nM.

Table 3: Optimized Lead Properties

| Property | Value |

| Molecular Weight | 273.31 g/mol |

| K_D | 250 nM |

| Heavy Atom Count | 20 |

| Ligand Efficiency (LE) | 0.45 |

The potency has increased over 3000-fold, and importantly, the ligand efficiency has been maintained and even slightly improved, indicating a highly successful optimization campaign. This lead compound can now undergo further profiling for selectivity, cellular activity, and ADME properties.

Challenges and Best Practices

While powerful, FBDD is not without its challenges. The weak affinity of initial hits can make detection difficult, and false positives are a common issue.[26]

Key Best Practices:

-

Orthogonal Validation: Always confirm primary hits with at least one orthogonal biophysical method to ensure they are not artifacts of the initial screen.[26]

-

Solubility is Key: Fragments must be soluble at high concentrations in aqueous buffers. The 5-carboxylic acid moiety aids this significantly.

-

Mind the PAINS: Be aware of Pan-Assay Interference Compounds (PAINS) – molecules that appear as hits in many assays through non-specific mechanisms.[26]

-

Structure is Paramount: Invest heavily in obtaining high-resolution crystal structures. This is the most valuable data for guiding efficient and rational lead optimization.[27]

Conclusion

The 2,4-diaminopyrimidine-5-carboxylic acid fragment represents an ideal starting point for FBDD campaigns, particularly against kinase targets. Its inherent ability to engage with the hinge region, combined with the strategic placement of a versatile carboxylic acid handle, provides a robust and efficient pathway from a low-affinity hit to a potent lead candidate. By employing a rigorous cascade of biophysical techniques and embracing a structure-guided optimization strategy, researchers can leverage this powerful fragment to accelerate the discovery of novel therapeutics.

References

-

Hopkins, A. L., Groom, C. R., & Alex, A. (2004). Ligand efficiency: a useful metric for drug discovery. Drug discovery today, 9(10), 430-431. [Link]

-

Lepre, C. A., Moore, J. M., & Peng, J. W. (2004). Theory and applications of NMR-based screening in drug discovery. Chemical reviews, 104(8), 3641-3676. [Link]

-

Erlanson, D. A. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. [Link]

-

Renaudet, O., & Danielson, U. H. (2011). Fragment screening by surface plasmon resonance. ACS medicinal chemistry letters, 2(1), 1-3. [Link]

-

ResearchGate. (2025). Ligand efficiency and fragment-based drug discovery. [Link]

-

Cabrita, E. J., & Berger, S. (2011). Saturation-transfer difference (STD) NMR: a simple and fast method for ligand screening and characterization of protein binding. Journal of Chemical Education, 88(5), 646-649. [Link]

-

Collins, P. M., et al. (2017). Gentle, fast and effective crystal soaking by acoustic dispensing. Acta Crystallographica Section D: Structural Biology, 73(5), 456-464. [Link]

-

ResearchGate. (n.d.). Ligand Efficiency Metrics and their Use in Fragment Optimizations. [Link]

-

Pitsawong, W., et al. (2020). A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. Acta Crystallographica Section F: Structural Biology Communications, 76(6), 251-259. [Link]

-

Murray, C. W., & Rees, D. C. (2012). The nature of ligand efficiency. ChemRxiv. [Link]

-

ResearchGate. (n.d.). Soaking strategy. (a) The steps for 'dry' co-crystallization and in... [Link]

-

University of Maryland. (n.d.). Saturation Transfer Difference (STD) NMR. [Link]

-

Marples, P. (2025). XChem crystallographic fragment screening. Protocols.io. [Link]

-

University of Maryland. (n.d.). Saturation Transfer Difference (STD) - NMR experiment procedure. [Link]

-

Springer Nature Experiments. (n.d.). Crystallographic Fragment Screening. [Link]

-

Erlanson, D. A. (2014). 10 Common Mistakes in Fragment Screening. Michael's Bioinformatics Blog. [Link]

-

ResearchGate. (2025). (PDF) Saturation Transfer Difference NMR for Fragment Screening. [Link]

-

BIAcore. (n.d.). Surface plasmon resonance. [Link]

-

Li, D., et al. (2019). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. MedChemComm, 10(4), 589-600. [Link]

-

ResearchGate. (n.d.). Examples of fragment linking guided by molecular modelling. Compound 5... [Link]

-

York Structural Biology Laboratory. (n.d.). Fragment Library Screening by SPR. [Link]

-

de Vlieger, J. S. B., et al. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Molecules, 24(23), 4279. [Link]

-

ResearchGate. (n.d.). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. [Link]

-

Kim, J. S., et al. (2020). Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies. Archiv der Pharmazie, 353(10), e2000097. [Link]

-

Anderson, M., et al. (2008). 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization. Bioorganic & medicinal chemistry letters, 18(20), 5517-5520. [Link]

-

Reich, S. (2022). Guide to Running an SPR Experiment. [Link]

-

ResearchGate. (2025). Fragment screening by SPR and advanced application to GPCRs. [Link]

-

El-Damasy, A. K., et al. (2018). Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity. Bioorganic chemistry, 76, 31-43. [Link]

-

ResearchGate. (n.d.). Recent examples of fragment growing, merging and linking. A)... [Link]

-

Smith, C. R., et al. (2022). From five fragments to two lead series: discovery of PRMT5/MTA inhibitors. MedChemComm, 13(5), 940-947. [Link]

-

Hao, G. F., et al. (2021). Fragment-based drug design facilitates selective kinase inhibitor discovery. Trends in pharmacological sciences, 42(7), 583-596. [Link]

-

Semantic Scholar. (2016). Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity. [Link]

-

Bioscience Horizons. (2019). Biophysical screening in fragment-based drug design: a brief overview. [Link]

-

YouTube. (2022). Introduction into Fragment Based Drug Discovery. [Link]

-

YouTube. (2021). Lecture 12, concept 21: Fragment-based drug design tries to build a drug into a pocket. [Link]

-

Aly, M. H., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 26(11), 3123. [Link]

-

Schwartz, B., et al. (2010). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. ACS Medicinal Chemistry Letters, 1(5), 204-208. [Link]

-

Ciulli, A., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 110(32), 13051-13056. [Link]

-

ResearchGate. (2025). (PDF) A three-stage biophysical screening cascade for fragment-based drug discovery. [Link]

-

Wikipedia. (n.d.). DNA. [Link]

-

SciSpace. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. [Link]

-

ResearchGate. (n.d.). Fragment-to-lead tailored in silico design. [Link]

-

Rashid, U., et al. (2020). Exploring the ability of dihydropyrimidine-5-carboxamide and 5-benzyl-2,4-diaminopyrimidine-based analogues for the selective inhibition of L. major dihydrofolate reductase. European journal of medicinal chemistry, 208, 112986. [Link]

-

Al-Ostoot, F. H., et al. (2023). Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase. Archiv der Pharmazie, 356(7), e2300067. [Link]

-

Massachusetts Biotechnology Council. (2025). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. [Link]

-

Costi, M. P., et al. (2020). Identification of a 2,4-diaminopyrimidine scaffold targeting Trypanosoma brucei pteridine reductase 1 from the LIBRA compound library screening campaign. European journal of medicinal chemistry, 189, 112047. [Link]

-

Barelier, S., et al. (2020). Fragment‐based drug discovery—the importance of high‐quality molecule libraries. Medicinal Research Reviews, 40(6), 2200-2220. [Link]

Sources

- 1. biosciencehorizons.com [biosciencehorizons.com]

- 2. massbio.org [massbio.org]

- 3. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drughunter.com [drughunter.com]

- 5. Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exploring the ability of dihydropyrimidine-5-carboxamide and 5-benzyl-2,4-diaminopyrimidine-based analogues for the selective inhibition of L. major dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. dhvi.duke.edu [dhvi.duke.edu]

- 15. files01.core.ac.uk [files01.core.ac.uk]